molecular formula C14H20Cl2N4O2 B12850936 (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride

(S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride

Cat. No.: B12850936
M. Wt: 347.2 g/mol
InChI Key: LJUDHPBWNFJRNA-QULHNDSRSA-N
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Description

(S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes an amino group, a chlorovinyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Amino Group:

    Chlorovinyl Group Addition: The chlorovinyl group is usually introduced via a halogenation reaction.

    Benzamide Formation: The benzamide moiety is formed through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can occur, especially at the chlorovinyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, it may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

In industry, it might be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide
  • (S)-N-(1-Amino-5-((1-amino-2-bromovinyl)amino)-1-oxopentan-2-yl)benzamide

Uniqueness

The uniqueness of (S)-N-(1-Amino-5-((1-amino-2-chlorovinyl)amino)-1-oxopentan-2-yl)benzamide hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20Cl2N4O2

Molecular Weight

347.2 g/mol

IUPAC Name

N-[(2S)-1-amino-5-[[(E)-1-amino-2-chloroethenyl]amino]-1-oxopentan-2-yl]benzamide;hydrochloride

InChI

InChI=1S/C14H19ClN4O2.ClH/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;/h1-3,5-6,9,11,18H,4,7-8,16H2,(H2,17,20)(H,19,21);1H/b12-9+;/t11-;/m0./s1

InChI Key

LJUDHPBWNFJRNA-QULHNDSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN/C(=C/Cl)/N)C(=O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCNC(=CCl)N)C(=O)N.Cl

Origin of Product

United States

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